molecular formula C11H10N2O B13106024 2-(3-Methoxyphenyl)pyrimidine

2-(3-Methoxyphenyl)pyrimidine

Cat. No.: B13106024
M. Wt: 186.21 g/mol
InChI Key: WKBXGYLBOOBRIK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group. Pyrimidines are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed:

Scientific Research Applications

2-(3-Methoxyphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes. The methoxy group can enhance its binding affinity to these targets, leading to its biological effects. The compound may also modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the methoxy group, which can affect its reactivity and biological activity.

    2-(4-Methoxyphenyl)pyrimidine: Similar structure but with the methoxy group at a different position, leading to different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)pyrimidine: Contains an additional methoxy group, which can further influence its properties.

Uniqueness: 2-(3-Methoxyphenyl)pyrimidine is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-5-2-4-9(8-10)11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

WKBXGYLBOOBRIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC=N2

Origin of Product

United States

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